![molecular formula C17H21N7O3S B6452365 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2548979-08-2](/img/structure/B6452365.png)
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a useful research compound. Its molecular formula is C17H21N7O3S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.14265873 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a piperidine and imidazole moiety, which contributes to its biological activity. The structural formula is represented as follows:
Component | Description |
---|---|
Molecular Formula | C15H21N5O2S |
Molecular Weight | 335.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can chelate metal ions, influencing metalloenzyme activity. The sulfonyl group enhances binding affinity through hydrogen bonding, while the piperidine and pyrazole components facilitate interactions with specific receptors.
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar functional groups have demonstrated promising IC50 values in the low micromolar range against these enzymes, suggesting a potential therapeutic role in treating conditions like Alzheimer's disease and urinary infections .
Anticancer Properties
The compound's structural motifs are associated with anticancer activity. Piperidine derivatives have been shown to induce apoptosis in cancer cell lines, and the presence of the sulfonamide group may enhance this effect through various pathways, including the inhibition of tumor growth factors .
Study 1: Antimicrobial Efficacy
A study evaluated several piperidine derivatives against common bacterial strains. The results indicated that compounds similar to the target compound exhibited IC50 values ranging from 2 to 6 µM against E. coli and S. aureus, demonstrating significant antibacterial effects compared to standard antibiotics .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of sulfonamide-containing piperidine derivatives. The synthesized compounds showed AChE inhibition with IC50 values around 3 µM, indicating their viability as therapeutic agents for neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.
Mechanism of Action:
The mechanism involves binding to specific receptors or enzymes, modulating their activity. For instance, the imidazole ring's ability to chelate metal ions can influence metalloenzyme function, while the piperidine and pyridine components may interact with neurotransmitter receptors.
Biochemical Probes
Due to its unique structural features, this compound serves as a biochemical probe for studying enzyme functions that involve imidazole-containing substrates. It can help elucidate mechanisms in enzymatic reactions or signal transduction pathways.
Material Science
The compound's properties make it suitable for developing new materials with specific characteristics. Its ability to form hydrogen bonds can lead to enhanced interactions in polymeric materials or coatings.
Case Study 1: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Inhibitory studies on certain enzymes revealed that this compound effectively inhibits specific kinases involved in cancer progression. This inhibition was linked to the sulfonamide group, which enhances binding affinity.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine , several chemical reactions could be considered:
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Hydrolysis : The ester or ether linkages could undergo hydrolysis under acidic or basic conditions.
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Nucleophilic Substitution : The sulfonyl group could participate in nucleophilic substitution reactions with appropriate nucleophiles.
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Reductive Cleavage : The sulfonamide linkage might be susceptible to reductive cleavage under certain conditions.
Reaction Conditions and Catalysts
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and minimizing side reactions. Common solvents include dichloromethane, dimethylformamide, and acetic acid. Catalysts like copper triflate or ionic liquids can facilitate specific transformations .
Table: Common Reaction Conditions for Related Compounds
Reaction Type | Solvent | Catalyst | Temperature Range |
---|---|---|---|
Cyclocondensation | DMF, AcOH | Cu(OTf)₂, [bmim]PF₆ | 25°C to 100°C |
Alkylation | THF, DCM | NaH, LDA | -78°C to 25°C |
Sulfonation | DCM | Et₃N | 0°C to 25°C |
Table: Potential Biological Activities of Related Compounds
Compound Structure | Biological Activity | Potential Applications |
---|---|---|
Pyrazole Derivatives | Antimicrobial, Anti-inflammatory | Pharmaceuticals, Agrochemicals |
Piperidine Derivatives | Antimicrobial, Antitumor | Pharmaceuticals, Biotechnology |
Pyrimidine Derivatives | Antiviral, Anticancer | Pharmaceuticals, Research |
Properties
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-(1-methylpyrazol-4-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-22-11-16(20-12-22)28(25,26)24-5-3-15(4-6-24)27-17-18-7-13(8-19-17)14-9-21-23(2)10-14/h7-12,15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHDFTWVNIGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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